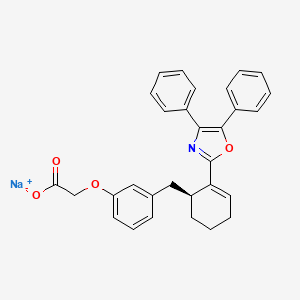
FR181157
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FR-181157 is an orally active prostacyclin mimetic with especially good pharmacokinetic properties. It exhibits high binding affinity for the prostacyclin receptor and has significant anti-aggregative potency . The compound is known for its potential therapeutic applications due to its ability to mimic the effects of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FR-181157 involves a stereoselective approach. One of the reported methods includes the use of a cyclohexene linker, which is crucial for the compound’s activity . The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of FR-181157 would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: FR-181157 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of FR-181157.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
FR-181157 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study prostacyclin receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular processes such as platelet aggregation and vasodilation.
Medicine: Potential therapeutic applications in cardiovascular diseases due to its vasodilatory and anti-aggregative properties.
Industry: Utilized in the development of new drugs targeting prostacyclin receptors and related pathways.
Mechanism of Action
. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in vasodilation and inhibition of platelet aggregation. The molecular targets involved include cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, which play key roles in mediating the compound’s effects.
Comparison with Similar Compounds
Iloprost: Another prostacyclin mimetic with similar vasodilatory and anti-aggregative properties.
Treprostinil: A prostacyclin analog used in the treatment of pulmonary arterial hypertension.
Epoprostenol: A naturally occurring prostacyclin with potent vasodilatory effects.
Uniqueness of FR-181157: FR-181157 is unique due to its high binding affinity for the prostacyclin receptor and its excellent pharmacokinetic properties, making it a promising candidate for therapeutic applications. Its oral activity also distinguishes it from some other prostacyclin mimetics that require intravenous administration.
Properties
CAS No. |
171046-15-4 |
|---|---|
Molecular Formula |
C30H26NNaO4 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
sodium;2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetate |
InChI |
InChI=1S/C30H27NO4.Na/c32-27(33)20-34-25-16-9-10-21(19-25)18-24-15-7-8-17-26(24)30-31-28(22-11-3-1-4-12-22)29(35-30)23-13-5-2-6-14-23;/h1-6,9-14,16-17,19,24H,7-8,15,18,20H2,(H,32,33);/q;+1/p-1/t24-;/m0./s1 |
InChI Key |
DPECFBBZFTXROT-JIDHJSLPSA-M |
SMILES |
C1CC=C(C(C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Isomeric SMILES |
C1CC=C([C@@H](C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Canonical SMILES |
C1CC=C(C(C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-181157; FR 181157; FR181157; FR-181157 Free Base. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxidanyl-6-(Phenylcarbonyl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B1673930.png)
![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)

![5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one](/img/structure/B1673933.png)
![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride](/img/structure/B1673935.png)



![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,26-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1673939.png)

![1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1673947.png)

